N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-24-16-5-2-14(3-6-16)4-9-20(23)21-12-17(22)19-8-7-18(25-19)15-10-11-26-13-15/h2-3,5-8,10-11,13,17,22H,4,9,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQQEFLGCLOCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The compound features a thiophene ring, a furan moiety, and a methoxyphenyl group, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O3S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2034252-61-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could potentially bind to receptors, influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound exhibited dose-dependent cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Antiviral Activity
The compound has also shown promise in antiviral applications. Research indicates that it may inhibit viral replication by targeting specific viral enzymes or cellular pathways crucial for viral life cycles .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on MCF-7 and U937 cell lines. Results indicated that treatment led to increased apoptosis rates, as evidenced by flow cytometry analysis showing elevated levels of cleaved caspase-3 and p53 expression .
- Antiviral Efficacy : Another investigation explored the antiviral properties against Hepatitis C virus (HCV). The compound demonstrated significant inhibition of NS5B RNA polymerase activity, with IC50 values comparable to established antiviral agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiophene and Furan Rings : Utilizing methods such as the Gewald reaction for thiophene and the Paal-Knorr synthesis for furan.
- Coupling Reactions : Functionalizing intermediates to introduce the propanamide moiety.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with key structural analogs:
Key Observations:
- In contrast, the 4-methylsulfonyl group in BG14270 may increase polarity and hydrogen-bonding capacity . The hydroxyethyl moiety in the target compound and BG14270 could facilitate hydrogen bonding with biological targets, influencing binding affinity .
Heterocyclic Systems :
Physicochemical Properties
Molecular Weight :
Solubility and Permeability :
- The methoxy and methylsulfonyl groups influence solubility: methoxy enhances lipophilicity, whereas methylsulfonyl increases aqueous solubility but may reduce blood-brain barrier penetration .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves sequential coupling of the thiophene-furan moiety with the hydroxyethyl backbone, followed by amidation with 3-(4-methoxyphenyl)propanoyl chloride. Key steps include:
- Thiophene-furan coupling : Use Suzuki-Miyaura cross-coupling for regioselective attachment of the thiophene and furan rings .
- Hydroxyethyl backbone formation : Employ a Grignard reaction or reductive amination to introduce the hydroxyethyl group, ensuring stereochemical control .
- Amidation : Optimize solvent polarity (e.g., DMF or THF) and catalyst (e.g., HATU/DIPEA) to enhance yield .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product. Monitor reaction progress using TLC and adjust temperature (40–60°C) to minimize side products.
Advanced: How can researchers resolve contradictory biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent compatibility, or protein-binding interference). To address this:
- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to putative targets .
- Control for impurities : Analyze batch-to-batch purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out confounding effects from synthetic byproducts .
Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish artifacts from true activity.
Basic: What analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the presence of the thiophene-furan (δ 6.5–7.5 ppm) and 4-methoxyphenyl (δ 3.8 ppm for -OCH) groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]: ~455.16 g/mol) with <2 ppm error .
- HPLC purity analysis : Utilize a reverse-phase C18 column (UV detection at 254 nm) with a gradient of 10–90% acetonitrile in water to quantify impurities (<1% threshold) .
Advanced: What computational approaches model the compound’s interaction with biological targets, given its stereochemical complexity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases). Account for the hydroxyethyl group’s conformational flexibility by running multiple docking poses .
- Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to assess stability of the ligand-target complex over 100-ns trajectories, focusing on hydrogen bonds between the propanamide moiety and catalytic residues .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions of the thiophene-furan system with aromatic residues (e.g., π-π stacking) .
Basic: What protocols evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC and identify products using LC-MS .
- pH stability : Prepare buffers (pH 1–10) and incubate at 37°C for 24 hours. Quench reactions with 0.1 M HCl or NaOH and analyze for hydrolysis of the amide or ester groups .
- Light sensitivity : Expose to UV (365 nm) and visible light for 48 hours; assess photodegradation using UV-Vis spectroscopy (200–400 nm) .
Advanced: How are conflicting structure-activity relationship (SAR) results addressed when modifying the thiophene-furan moiety?
Methodological Answer:
- Systematic SAR exploration : Synthesize analogs with substitutions at the thiophene 3-position (e.g., methyl, bromo) and furan 2-position (e.g., nitro, amino) to isolate electronic vs. steric effects .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using multivariate regression .
- Crystallography : Solve co-crystal structures of analogs with target proteins to validate hypothesized binding modes (e.g., hydrophobic interactions vs. hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
